6-fluoro-1H-pyrazolo[4,3-b]pyridine
Description
Significance of Nitrogen Heterocycles in Drug Discovery
Nitrogen-containing heterocycles are fundamental building blocks in the realm of medicinal chemistry, playing a crucial role in the development of new drugs. mdpi.comopenmedicinalchemistryjournal.comnih.gov An analysis of FDA-approved drugs reveals that a substantial percentage, estimated to be around 59% to 82% in recent years, contain at least one nitrogen heterocycle. acs.orgacs.orgnih.govsemanticscholar.org This prevalence underscores their importance in the pharmaceutical industry. prezi.com
The significance of nitrogen heterocycles stems from their diverse chemical properties and their ability to engage in various interactions with biological targets. mdpi.com The nitrogen atoms within these cyclic structures can act as hydrogen bond acceptors or donors, facilitating strong and specific binding to macromolecules like proteins and nucleic acids. mdpi.comnih.govnih.gov This interaction is often critical for the therapeutic efficacy of a drug. mdpi.comencyclopedia.pub
Role of Fluorine Substitution in Bioactive Molecules
The strategic incorporation of fluorine atoms into drug candidates has become a powerful tool in modern medicinal chemistry. tandfonline.comacs.orgnumberanalytics.com The unique properties of fluorine can significantly enhance the pharmacological profile of a molecule. acs.orgresearchgate.netscispace.com
Key effects of fluorine substitution include:
Enhanced Metabolic Stability: The carbon-fluorine (C-F) bond is exceptionally strong, making it resistant to metabolic cleavage by enzymes like cytochrome P450. tandfonline.comnumberanalytics.comnih.gov Replacing a metabolically vulnerable carbon-hydrogen (C-H) bond with a C-F bond can block oxidative metabolism, thereby increasing the drug's half-life and bioavailability. mdpi.comacs.org
Increased Binding Affinity: Fluorine's high electronegativity can alter the electronic properties of a molecule, leading to more favorable interactions with the target protein. tandfonline.comacs.org It can participate in electrostatic interactions and, despite its small size (van der Waals radius of 1.47 Å, comparable to hydrogen's 1.20 Å), can influence the conformation of the molecule to better fit into a binding pocket. tandfonline.comacs.orgnih.gov
Modulation of Physicochemical Properties: Fluorine substitution can impact a molecule's lipophilicity, which in turn affects its membrane permeability and solubility. tandfonline.comnih.gov The introduction of fluorine can also alter the acidity or basicity (pKa) of nearby functional groups, influencing a drug's absorption and distribution. mdpi.comacs.org
Overview of the Pyrazolo[4,3-b]pyridine Core Structure and its Isomers
The pyrazolopyridines are a class of bicyclic heterocyclic compounds formed by the fusion of a pyrazole (B372694) ring and a pyridine (B92270) ring. mdpi.comurl.edu Depending on the arrangement of the nitrogen atoms and the fusion points, several isomers are possible, including pyrazolo[3,4-b]pyridine, pyrazolo[4,3-c]pyridine, pyrazolo[3,4-c]pyridine, and pyrazolo[1,5-a]pyridine. mdpi.comurl.edu
The focus of this article, 1H-pyrazolo[4,3-b]pyridine , has the following core structure:
This structure is characterized by a pyridine ring fused to a pyrazole ring, with the nitrogen of the pyrazole ring at position 1 having a hydrogen atom. nih.gov The numbering of the atoms in the ring system is crucial for identifying the position of substituents.
Isomerism is a key feature of pyrazolopyridines. For instance, pyrazolo[3,4-b]pyridine is another well-studied isomer with a different arrangement of the fused rings. mdpi.comnih.gov Furthermore, within the pyrazolo[4,3-b]pyridine series, tautomers can exist, where the proton on the pyrazole nitrogen can potentially reside on the other nitrogen atom of the pyrazole ring, leading to the 2H-pyrazolo[4,3-b]pyridine isomer. nih.gov The stability and prevalence of these isomers can be influenced by the substituents on the ring system. url.edu
Rationale for Research on 6-fluoro-1H-pyrazolo[4,3-b]pyridine Derivatives
The combination of the biologically active pyrazolo[4,3-b]pyridine scaffold with the beneficial properties of fluorine substitution provides a strong rationale for the research and development of This compound derivatives. This specific compound is considered a valuable building block in the synthesis of more complex molecules for potential therapeutic applications. biosynth.com
The pyrazolo[4,3-b]pyridine core itself has been identified as a key pharmacophore in the development of various inhibitors, including kinase inhibitors, which are a significant class of drugs, particularly in oncology. nih.govgoogle.com The pyrazole moiety can act as a hinge-binding motif in many kinase inhibitors.
The introduction of a fluorine atom at the 6-position of the pyrazolo[4,3-b]pyridine ring is a strategic design element. This substitution is intended to:
Enhance Biological Activity: The fluorine atom can modulate the electronic distribution of the pyridine ring, potentially improving the binding affinity of the molecule to its biological target.
Improve Pharmacokinetic Properties: Fluorine substitution can block potential sites of metabolism on the pyridine ring, leading to increased metabolic stability and improved bioavailability.
Provide a Point for Further Derivatization: The fluorine atom can serve as a handle for further chemical modifications, allowing for the synthesis of a library of derivatives with diverse properties.
Research into this compound derivatives is driven by the potential to create novel drug candidates with improved efficacy and pharmacokinetic profiles for a range of diseases.
Compound Names Mentioned in this Article
Structure
3D Structure
Properties
IUPAC Name |
6-fluoro-1H-pyrazolo[4,3-b]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4FN3/c7-4-1-5-6(8-2-4)3-9-10-5/h1-3H,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFYCGESRMOOOPP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC2=C1NN=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4FN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
137.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 6 Fluoro 1h Pyrazolo 4,3 B Pyridine and Analogs
Historical Development of Pyrazolo[4,3-b]pyridine Synthesis
The synthesis of the pyrazolo[4,3-b]pyridine core has been approached through various strategies over the years. Historically, methods have predominantly relied on the construction of one heterocyclic ring onto a pre-existing partner ring. cdnsciencepub.com The earliest syntheses often involved harsh reaction conditions and offered limited control over regioselectivity, particularly when dealing with unsymmetrical precursors.
A significant advancement in the field was the development of methods starting from readily available substituted pyridines or pyrazoles. cdnsciencepub.com For instance, the nitrosation of 3-acetamido-2-methylpyridines followed by rearrangement and cyclization of the resulting N-acetyl-N-nitroso compounds provided a viable route to the pyrazolo[4,3-b]pyridine ring system. rsc.org These early methods laid the groundwork for the more refined and diverse synthetic strategies that are employed today.
Key Synthetic Strategies for Fluorinated Pyrazolo[4,3-b]pyridine Scaffolds
The synthesis of fluorinated pyrazolo[4,3-b]pyridines, such as 6-fluoro-1H-pyrazolo[4,3-b]pyridine, requires specialized strategies that can efficiently introduce and accommodate the fluorine substituent. The primary approaches can be broadly categorized into annulation reactions, cycloaddition reactions, and nucleophilic substitution reactions.
Annulation Reactions
Annulation, or ring-forming, reactions are a cornerstone of heterocyclic synthesis. In the context of pyrazolo[4,3-b]pyridines, this can involve either the formation of the pyridine (B92270) ring onto a pyrazole (B372694) core or the construction of the pyrazole ring onto a pyridine scaffold. nih.govresearchgate.net
Annulation of Pyridine Fragment to Amino-Substituted Pyrazole
A common and effective strategy for synthesizing pyrazolo[4,3-b]pyridines involves the annulation of a pyridine ring onto an amino-substituted pyrazole. nih.govresearchgate.net This approach typically utilizes a 4-aminopyrazole derivative which acts as a dinucleophile, reacting with a suitable three-carbon electrophilic synthon to form the pyridine ring.
Key methods in this category include:
Cyclocondensation of 4-aminopyrazole-5-carbaldehydes: N-protected 4-aminopyrazole-5-carbaldehydes can undergo cyclocondensation with various ketones to yield 5-substituted and carbo[b]fused pyrazolo[4,3-b]pyridines. researchgate.net
Cyclization of 5-functionalized 4-aminopyrazoles: Various 5-functionalized 4-aminopyrazoles serve as versatile precursors for the construction of the pyridine ring. nih.govresearchgate.net For example, the reaction of 5-amino-1-phenylpyrazole (B52862) with α,β-unsaturated ketones in the presence of a catalyst like ZrCl₄ can yield substituted pyrazolo[3,4-b]pyridines. mdpi.com While this example pertains to the [3,4-b] isomer, the underlying principle of using an aminopyrazole as a building block is a shared concept.
Annulation of Pyrazole Ring to Functionalized Pyridine Core
Conversely, the pyrazole ring can be annulated onto a functionalized pyridine core. nih.govresearchgate.net This strategy is particularly useful when starting with readily available and appropriately substituted pyridine derivatives. While this approach is reported to be less common than the former, it provides a valuable alternative synthetic route. nih.gov
An efficient method for the synthesis of pyrazolo[4,3-b]pyridines has been developed starting from 2-chloro-3-nitropyridines. nih.gov This process involves a sequence of nucleophilic aromatic substitution (SNAr) and a modified Japp–Klingemann reaction, which allows for the one-pot synthesis of the target compounds. nih.gov This method is advantageous due to the use of stable arenediazonium tosylates and its operational simplicity. nih.gov
Cycloaddition Reactions in Fluorinated Heterocycle Synthesis
Cycloaddition reactions, particularly [3+2] and Diels-Alder type reactions, are powerful tools for the construction of heterocyclic systems. rsc.orgacsgcipr.org In the synthesis of fluorinated pyrazolopyridines, these reactions can offer high regioselectivity and efficiency.
For instance, a method for the construction of 2-fluoropyrazolo[1,5-a]pyridines has been established through a base-promoted [3+2] cycloaddition of N-aminopyridinium salts with gem-difluorostyrenes. rsc.org This protocol demonstrates the potential of using gem-difluoroalkenes as building blocks for introducing fluorine into the pyrazole ring of a fused heterocyclic system. While this example is for a different isomer, the principle of using cycloaddition with a fluorinated synthon is a key strategy.
The Diels-Alder reaction, particularly the inverse electron demand variant, is another important cycloaddition strategy for pyridine ring synthesis. acsgcipr.org This involves the reaction of an electron-poor diene, such as a 1,2,4-triazine, with an electron-rich dienophile. acsgcipr.org The initial cycloadduct often extrudes a small molecule to form the aromatic pyridine ring. acsgcipr.org
Nucleophilic Substitution Reactions for Fluorine Introduction and Modification
Nucleophilic aromatic substitution (SNAr) is a fundamental reaction for introducing substituents, including fluorine, onto aromatic rings, especially those that are electron-deficient. nih.govrsc.org The pyridine ring, being electron-deficient, is generally susceptible to nucleophilic attack.
Direct fluorination of pyridines, particularly at the meta position, can be challenging due to the electron-rich nature of the aromatic system. nih.govrsc.org However, the use of pyridine N-oxides has been shown to facilitate this transformation. Fluorination of a pyridine N-oxide precursor, such as 3-bromo-4-nitropyridine (B1272033) N-oxide, can proceed in moderate yield at room temperature. The resulting fluorinated N-oxide can then be reduced to the corresponding fluorinated aminopyridine. nih.govrsc.org
In the synthesis of fluorinated pyrazolo[4,3-b]pyridines, a precursor with a suitable leaving group at the 6-position of the pyridine ring can undergo nucleophilic substitution with a fluoride (B91410) source. For example, a chloro or nitro group at this position can be displaced by fluoride ion. The synthesis of pyrazolo[4,3-b]pyridines from 2-chloro-3-nitropyridines highlights the utility of SNAr reactions in building the core structure, which can be adapted for fluorine introduction. nih.gov
Modified Japp-Klingemann Reactions
A highly efficient method for synthesizing pyrazolo[4,3-b]pyridines utilizes a modified Japp-Klingemann reaction. mdpi.comnih.gov This approach starts from readily available 2-chloro-3-nitropyridines and involves a sequence of nucleophilic aromatic substitution (SNAr) and the modified Japp-Klingemann reaction. mdpi.comnih.gov A key advantage of this method is the use of stable arenediazonium tosylates. mdpi.comnih.gov The process combines azo-coupling, deacylation, and pyrazole ring annulation in a one-pot manner, which simplifies the operational procedure. mdpi.comnih.gov
The reaction mechanism involves the initial SNAr reaction of 2-chloro-3-nitropyridines with a keto ester to form a pyridinyl keto ester intermediate. nih.gov This intermediate then undergoes a Japp-Klingemann reaction with an arenediazonium salt to form a hydrazone. nih.gov Subsequent intramolecular cyclization via nucleophilic substitution of the nitro group leads to the formation of the pyrazolo[4,3-b]pyridine ring system. nih.gov Researchers have found that conventional Japp-Klingemann conditions can be ineffective, leading to stable azo compounds instead of the desired hydrazones. mdpi.com To overcome this, the use of pyridine as a base during the azo-coupling step, followed by the addition of pyrrolidine (B122466) to facilitate a one-pot cyclization at a slightly elevated temperature (40 °C), has proven successful. mdpi.com This optimized protocol has been shown to be effective for a range of substrates with both electron-donating and electron-withdrawing groups on the aryl substituent, providing moderate to high yields of the corresponding pyrazolo[4,3-b]pyridines. mdpi.com
An interesting observation in some instances is an unusual C-N migration of an acetyl group, for which a plausible mechanism has been proposed based on isolated intermediates and NMR studies. mdpi.comnih.gov
Palladium-Catalyzed Coupling Reactions (e.g., Buchwald–Hartwig, Suzuki)
Palladium-catalyzed cross-coupling reactions are powerful tools for the synthesis and functionalization of pyrazolopyridine scaffolds. researchgate.net The Buchwald-Hartwig amination and Suzuki-Miyaura coupling reactions are particularly notable for creating carbon-nitrogen and carbon-carbon bonds, respectively. rsc.org
For instance, a practical synthesis of diarylpyrazolo[3,4-b]pyridine derivatives has been developed through a combination of chemoselective Suzuki-Miyaura cross-coupling reactions. researchgate.net This strategy allows for the introduction of various aryl groups at specific positions on the pyrazolopyridine core.
In the context of functionalizing pyrazolo[3,4-c]pyridines, a related isomer, a 5-halo-1H-pyrazolo[3,4-c]pyridine scaffold can be selectively elaborated using palladium catalysis. rsc.org Specifically, the C-5 position can undergo Buchwald-Hartwig amination, while tandem borylation and Suzuki-Miyaura cross-coupling can be employed at the C-3 position. rsc.org This highlights the versatility of palladium-catalyzed methods in achieving regioselective functionalization.
The Sonogashira coupling, another palladium-catalyzed reaction, has been utilized in the synthesis of pyridine-fused siloles from 2-bromo-3-(pentamethyldisilanyl)pyridine and ethynylbenzene derivatives. nih.gov While not directly on the this compound core, this demonstrates the potential of such reactions for constructing complex fused heterocyclic systems.
| Reaction Type | Catalyst/Reagents | Bond Formed | Application |
| Buchwald-Hartwig Amination | Palladium catalyst, ligand, base | C-N | Introduction of amino groups |
| Suzuki-Miyaura Coupling | Palladium catalyst, base, boronic acid/ester | C-C | Introduction of aryl or vinyl groups |
| Sonogashira Coupling | Palladium catalyst, copper(I) iodide, base, terminal alkyne | C-C (sp-sp2) | Introduction of alkynyl groups |
Regioselectivity and Stereoselectivity in Synthetic Pathways
Regioselectivity and stereoselectivity are critical considerations in the synthesis of substituted pyrazolopyridines. The substitution pattern on the starting materials often dictates the regiochemical outcome of the cyclization reactions.
In the synthesis of 1H-pyrazolo[3,4-b]pyridines from non-symmetrical 1,3-dicarbonyl compounds and 5-aminopyrazoles, the formation of two regioisomers is possible. nih.govmdpi.com The relative electrophilicity of the two carbonyl groups determines the product ratio. nih.govmdpi.com A significant difference in electrophilicity can lead to high regioselectivity. nih.govmdpi.com For example, in reactions involving 1,1,1-trifluoropentane-2,4-dione, the more electrophilic carbonyl group adjacent to the trifluoromethyl group preferentially reacts, leading to a specific regioisomer. nih.gov
Similarly, in three-component reactions for the formation of 1H-pyrazolo[3,4-b]pyridines, the initial condensation between a ketone and an aldehyde forms a biselectrophile, which then reacts with an aminopyrazole. nih.gov The regioselectivity of the subsequent cyclization depends on the relative reactivity of the functional groups.
Stereoselectivity is also a key factor, particularly when chiral centers are present or formed during the reaction. For instance, the Michael addition of pyrazoles to conjugated carbonyl alkynes can be controlled to produce either (E)- or (Z)-N-carbonylvinylated pyrazoles with high stereoselectivity. semanticscholar.org The presence or absence of a silver carbonate catalyst plays a crucial role in switching the stereochemical outcome. semanticscholar.org
Development of Efficient and Scalable Synthetic Protocols
The development of efficient and scalable synthetic protocols is crucial for the practical application of this compound and its derivatives in areas like drug discovery.
One approach to improving efficiency is the use of one-pot reactions. The synthesis of pyrazolo[4,3-b]pyridines via the modified Japp-Klingemann reaction, which combines multiple steps into a single pot, is a prime example of an efficient protocol. mdpi.comnih.gov This reduces the need for purification of intermediates and minimizes solvent usage and waste generation.
For scalability, continuous flow chemistry offers significant advantages over traditional batch processes. A scalable synthesis of 6-chloro-1H-pyrazolo[3,4-b]pyrazine has been developed using a continuous flow formylation/hydrazine cyclization cascade. researchgate.net This method allows for better control over reaction parameters, improved safety, and easier scale-up.
The use of readily available and stable starting materials, such as arenediazonium tosylates in the modified Japp-Klingemann reaction, also contributes to the efficiency and scalability of the synthesis. mdpi.comnih.gov Furthermore, the development of synthetic routes that avoid harsh reaction conditions or the use of expensive or toxic reagents is an ongoing effort in the field. For example, an improved process for the preparation of substituted pyrazolo[3,4-b]pyridines utilizes a Lewis acid in a suitable solvent at temperatures ranging from room temperature to reflux. tdcommons.org
Utilization of this compound as a Versatile Synthetic Intermediate
This compound is a valuable and versatile synthetic intermediate for the construction of more complex molecules. biosynth.com The fluorine atom can enhance properties such as metabolic stability and lipophilicity, which is advantageous in medicinal chemistry. cymitquimica.com
The pyrazolopyridine core itself is a key structural motif in many biologically active compounds. nih.gov The presence of nitrogen atoms and the fused ring system allows for a variety of functionalization reactions. The different positions on the bicyclic ring can be selectively modified to create a library of derivatives for structure-activity relationship (SAR) studies.
For example, the N-1 position of the pyrazole ring can be alkylated or arylated. The pyridine ring can be functionalized through electrophilic or nucleophilic substitution reactions, depending on the existing substituents. Halogenated derivatives, such as those containing iodine, serve as excellent precursors for cross-coupling reactions, enabling the introduction of a wide range of substituents. cymitquimica.com
The ability to selectively functionalize different positions of the this compound scaffold makes it a powerful building block for the synthesis of novel compounds with potential therapeutic applications. rsc.org
Structure Activity Relationship Sar Studies of 6 Fluoro 1h Pyrazolo 4,3 B Pyridine Derivatives
Impact of Substituents on Biological Activity
The biological activity of 6-fluoro-1H-pyrazolo[4,3-b]pyridine derivatives is highly dependent on the nature and position of various substituents. These modifications influence the compound's potency, selectivity, and pharmacokinetic properties.
The N1 position of the pyrazole (B372694) ring is a critical point for substitution, often involved in forming key hydrogen bonds with the hinge region of kinase enzymes. While extensive SAR studies specifically for N1-substituted this compound are not widely documented in the reviewed literature, insights can be drawn from related pyrazolopyridine scaffolds. For the isomeric 1H-pyrazolo[3,4-b]pyridine core, methylation of the N1 position has been shown to lead to a complete loss of activity in FGFR inhibitors, indicating the unsubstituted N1-H is crucial for hydrogen bonding with hinge residues. nih.gov This highlights the general importance of the N1 position in maintaining the necessary interactions for kinase inhibition, a principle that is likely to extend to the this compound scaffold.
Substitutions on the pyridine (B92270) portion of the scaffold are pivotal for modulating biological activity. In a series of 6-(pyrimidin-4-yl)-1H-pyrazolo[4,3-b]pyridine derivatives developed as dual FLT3/CDK4 inhibitors, various substituents were explored at the C3 and C4 positions. nih.gov Although these compounds lack the 6-fluoro group, the SAR provides valuable insights into the scaffold's tolerance for modifications.
For instance, in the development of FLT3/CDK4 inhibitors, modifications at the C3 position with different linkers and terminal groups significantly impacted potency. The data in the table below, derived from studies on the related 6-(pyrimidin-4-yl)-1H-pyrazolo[4,3-b]pyridine scaffold, illustrates how different groups at the C3 position affect inhibitory activity against FLT3 and CDK4. nih.gov
| Compound ID | C3-Substituent | FLT3 IC₅₀ (nM) | CDK4 IC₅₀ (nM) |
| 23a | -NH(CH₂)₂-morpholine | 16 | 21 |
| 23d | -NH(CH₂)₃-morpholine | 13 | 12 |
| 23k | -NH(CH₂)₂-(4-methylpiperazin-1-yl) | 11 | 7 |
| 23l | -NH-cHex-N(CH₃)₂ | 48 | 13 |
| Data derived from studies on 6-(pyrimidin-4-yl)-1H-pyrazolo[4,3-b]pyridine derivatives. nih.gov |
The optimized compound, 23k , demonstrated potent dual inhibition with IC₅₀ values of 11 nM for FLT3 and 7 nM for CDK4, suggesting that a flexible chain with a basic nitrogen moiety at the C3 position is favorable for activity. nih.gov
The fluorine atom is a key feature in many modern pharmaceuticals, valued for its ability to modulate physicochemical properties such as lipophilicity and pKa, block metabolic oxidation, and form specific interactions with biological targets. nih.govpsychoactif.org Its small size allows it to act as a bioisostere for hydrogen, yet its high electronegativity can profoundly alter a molecule's electronic profile. psychoactif.org
In the context of the 1H-pyrazolo[4,3-b]pyridine scaffold, the introduction of fluorine is a strategic choice to enhance drug-like properties. For example, in the development of mGlu4 positive allosteric modulators (PAMs), the lead compound, VU0418506 , features a 4-fluorophenyl group attached to the 3-amino position of the pyrazolo[4,3-b]pyridine core. nih.gov The presence of fluorine on the phenyl ring is a common strategy to improve metabolic stability and potency. nih.gov
Bioisosteric replacement of key functional groups is a common strategy in lead optimization. The discovery of VU0418506 involved replacing a picolinamide (B142947) core with the novel pyrazolo[4,3-b]pyridine head group, which itself can be considered a bioisosteric replacement for an amide. nih.gov This highlights the versatility of the scaffold in mimicking the necessary interactions of other chemical moieties.
Conformational Analysis and its Correlation with Activity
While specific conformational analysis studies for this compound derivatives are not extensively detailed in the available literature, studies on related structures provide relevant insights. For pyran analogues, the presence and orientation of fluorine atoms can lead to conformational distortions due to repulsive forces with other nearby atoms. beilstein-journals.org Similarly, the fluorine at the C6 position of the pyrazolo[4,3-b]pyridine ring would be expected to influence the conformation of adjacent substituents and the molecule's electrostatic potential, thereby affecting its binding affinity and selectivity. Computational studies on the isomeric pyrazolo[3,4-b]pyridine derivatives have utilized molecular docking and dynamics simulations to understand the stable binding modes within kinase active sites, confirming the importance of hydrogen bonds and hydrophobic interactions. nih.gov
Scaffold Hopping and Lead Optimization Strategies
Scaffold hopping is a powerful drug discovery technique used to identify novel core structures with improved properties while retaining key pharmacophoric features. nih.gov This strategy is particularly relevant for kinase inhibitors, where a hinge-binding motif is essential. rsc.org The pyrazolopyridine scaffold is considered a "privileged" structure in kinase inhibitor design, often used as a replacement for other heterocyclic systems to improve potency, selectivity, or pharmacokinetic profiles. nih.govnih.gov
A notable example of lead optimization through a scaffold-related strategy is the development of the mGlu4 PAM, VU0418506 . This compound was identified by exploring amide bioisosteres, which led to the novel 1H-pyrazolo[4,3-b]pyridin-3-amine head group as a replacement for a picolinamide scaffold. nih.gov This change resulted in a potent and selective modulator with suitable pharmacokinetic properties for in vivo studies. nih.gov
In other kinase inhibitor programs, scaffold hopping from structures like imidazo[5,1-b] nih.govnih.govrsc.orgthiadiazole to the isomeric pyrazolo[3,4-b]pyridine resulted in significantly improved cellular potency and metabolic stability. nih.gov These examples demonstrate the utility of the pyrazolopyridine core in lead optimization, a principle that is applicable to the this compound variant for developing next-generation inhibitors.
Development of SAR Models for Predictive Design
Quantitative Structure-Activity Relationship (QSAR) models are computational tools used to correlate the chemical structure of compounds with their biological activity. These models can predict the activity of novel compounds, thereby guiding more efficient drug design.
For the broader class of pyrazolo[3,4-b]pyridines, 3D-QSAR models have been successfully generated to rationalize the structure-affinity relationships for A₁ adenosine (B11128) receptor antagonists. acs.org These models help to identify the key steric and electronic features required for high affinity and selectivity. acs.org Furthermore, pharmacophore-based models and molecular docking studies have been conducted for pyrazolo[3,4-b]pyridine derivatives as TRKA inhibitors, identifying essential characteristics for biological activity and predicting the binding modes of potent ligands. nih.gov
However, specific SAR or QSAR models focusing exclusively on the This compound scaffold have not been prominently featured in the reviewed scientific literature. The development of such predictive models would be a valuable future step to accelerate the discovery of new drug candidates based on this specific scaffold.
Biological Activities and Molecular Mechanisms of 6 Fluoro 1h Pyrazolo 4,3 B Pyridine Analogs
Kinase Inhibition Profiles
Analogs of 6-fluoro-1H-pyrazolo[4,3-b]pyridine have been explored as inhibitors of Tropomyosin Receptor Kinases (TRKs). The TRK family of receptor tyrosine kinases, which includes TRKA, TRKB, and TRKC, plays a crucial role in the development and function of the nervous system. However, chromosomal rearrangements involving the NTRK genes can lead to the expression of constitutively active TRK fusion proteins, which are oncogenic drivers in a wide range of tumors.
In one study, a series of pyrazolo[3,4-b]pyridine derivatives were designed and synthesized based on a scaffold hopping strategy. nih.gov This approach led to the identification of compound C03 , which demonstrated an IC50 value of 56 nM against TRKA. nih.govrsc.org Further evaluation showed that C03 could inhibit the proliferation of the KM-12 cancer cell line with an IC50 of 0.304 μM. nih.gov The pyrazolo portion of the scaffold is believed to act as a hydrogen bond center, while the pyridine (B92270) ring engages in π–π stacking interactions with the Phe589 residue in the TRK active site. nih.gov
Table 1: Inhibitory Activity of Pyrazolo[3,4-b]pyridine Analog C03 against TRKA
| Compound | Target Kinase | IC50 (nM) | Cell Line | IC50 (μM) |
| C03 | TRKA | 56 | KM-12 | 0.304 |
The Fibroblast Growth Factor Receptor (FGFR) family, comprising four members (FGFR1-4), is another class of receptor tyrosine kinases implicated in various cancers. nih.gov Dysregulation of FGFR signaling through gene amplification, activating mutations, or chromosomal translocations can drive tumor growth, proliferation, and angiogenesis. nih.gov
A novel series of 1H-pyrazolo[3,4-b]pyridine derivatives were developed as potent and selective FGFR kinase inhibitors. nih.govnih.gov Compound 7n from this series exhibited excellent in vitro potency against FGFR1-3 and demonstrated good selectivity over other protein kinases. nih.gov Immunoblot analysis confirmed that 7n effectively suppressed FGFR signaling in cancer cells. nih.gov
Table 2: Inhibitory Profile of Pyrazolo[3,4-b]pyridine Analog 7n against FGFRs
| Compound | Target Kinase | In Vitro Potency | Selectivity |
| 7n | FGFR1-3 | Excellent | Good vs. other kinases |
TANK-binding kinase 1 (TBK1) is a non-canonical IκB kinase (IKK) that plays a critical role in the innate immune response and has been implicated in oncogenesis. nih.govnih.gov Aberrant TBK1 activation is associated with several cancers, including lung, breast, and colon cancer. nih.gov
Rational drug design has led to the discovery of 1H-pyrazolo[3,4-b]pyridine derivatives as potent TBK1 inhibitors. nih.govnih.gov Through multiple rounds of optimization, compound 15y emerged as a highly potent TBK1 inhibitor with an IC50 value of 0.2 nM and good selectivity. nih.gov This compound effectively inhibited the downstream interferon signaling pathway in stimulated THP-1 and RAW264.7 cells. nih.gov
Table 3: TBK1 Inhibitory Activity of Pyrazolo[3,4-b]pyridine Analog 15y
| Compound | Target Kinase | IC50 (nM) |
| 15y | TBK1 | 0.2 |
Dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A) is a serine/threonine kinase involved in a variety of cellular processes, and its dysregulation has been linked to several diseases, including cancer and neurodegenerative disorders. bohrium.comresearchgate.net
A series of 1H-pyrazolo[3,4-b]pyridine derivatives were synthesized and evaluated as DYRK1A/1B inhibitors. bohrium.comnih.gov Notably, 3,5-diaryl derivatives showed excellent inhibitory activity against DYRK1B. bohrium.comnih.gov Compound 8h (also referred to as KS40008) exhibited a high inhibitory enzymatic activity with an IC50 of 3 nM for DYRK1B and 5 nM for DYRK1A. researchgate.netnih.gov This compound also demonstrated potent anti-proliferative activity in HCT116 colon cancer cells. researchgate.netnih.gov
Table 4: Inhibitory Activity of Pyrazolo[3,4-b]pyridine Analog 8h against DYRKs
| Compound | Target Kinase | IC50 (nM) |
| 8h (KS40008) | DYRK1A | 5 |
| DYRK1B | 3 |
Cyclin-dependent kinases (CDKs) are key regulators of the cell cycle, and their aberrant activity is a hallmark of cancer. The 1H-pyrazolo[3,4-b]pyridine scaffold has been utilized to develop potent inhibitors of CDKs. nih.gov
Structure-activity relationship studies of 1H-pyrazolo[3,4-b]pyridine analogs led to the discovery of BMS-265246 (compound 21h ), a potent and selective inhibitor of CDK1/cyclin B and CDK2/cyclin E with IC50 values of 6 nM and 9 nM, respectively. ebi.ac.uk The 2,6-difluorophenyl substitution was found to be crucial for its potent inhibitory activity. ebi.ac.uk X-ray crystallography revealed that these inhibitors bind to the ATP-binding site of CDK2, forming key hydrogen bonds with Leu83. nih.govebi.ac.uk
Table 5: Inhibitory Profile of BMS-265246 against CDKs
| Compound | Target Kinase | IC50 (nM) |
| BMS-265246 (21h) | CDK1/cyclin B | 6 |
| CDK2/cyclin E | 9 |
The versatility of the pyrazolo[3,4-b]pyridine scaffold extends to the inhibition of other important kinases.
Glycogen Synthase Kinase-3 (GSK-3): A series of 6-aryl-pyrazolo[3,4-b]pyridines were identified as potent inhibitors of GSK-3. researchgate.net Further optimization led to 6-heteroaryl-pyrazolo[3,4-b]pyridines with excellent GSK-3 inhibitory activity and selectivity over CDK2. nih.gov For instance, compound 15 from the 6-aryl series showed an IC50 of 0.001 μM, and compound 16 from the 6-heteroaryl series had an IC50 of 0.0008 μM. researchgate.net
mTOR: While direct inhibition of mTOR by a this compound analog was not explicitly detailed in the provided context, a related pyrazolopyrimidine, Torin2, was identified as a potent and selective mTOR inhibitor. nih.gov A pyrazolo[4,3-c]pyridine derivative, FMPPP , has been shown to exert its anti-proliferative effects through the inhibition of the mTOR/p70S6K pathway. researchgate.net
Src: Pyrazolo[3,4-d]pyrimidines, which are structurally related to pyrazolopyridines, have been developed as potent Src family kinase inhibitors. acs.orgmdpi.com
The broad kinase inhibitory profile of this compound analogs and related pyrazolopyridine scaffolds highlights their potential as versatile platforms for the development of targeted therapies for a multitude of diseases.
G-Protein Coupled Receptor (GPCR) Modulation
Analogs of this compound have been identified as significant modulators of G-protein coupled receptors, which are crucial targets in drug discovery.
Metabotropic Glutamate (B1630785) Receptor 4 (mGlu4) Positive Allosteric Modulation
A notable discovery in the field of neuroscience has been the identification of N-(3-chloro-4-fluorophenyl)-1H-pyrazolo[4,3-b]pyridin-3-amine, also known as VU0418506, as a potent and selective positive allosteric modulator (PAM) of the metabotropic glutamate receptor 4 (mGlu4). nih.govnih.gov The discovery of VU0418506 originated from the exploration of amide bioisosteres of a common picolinamide (B142947) core, which led to the novel pyrazolo[4,3-b]pyridine head group. nih.gov This compound has been extensively characterized and is noted for its suitable in vivo pharmacokinetic properties in several preclinical species. nih.govnih.gov
The introduction of the pyrazolo[4,3-b]pyridine group was a key structural modification. nih.gov Research has demonstrated that VU0418506 is a potent PAM for both human and rat mGlu4 receptors, with EC50 values of 68 nM and 46 nM, respectively. nih.gov It also shows selectivity against other mGlu receptors, with the exception of the retina-restricted mGlu6. nih.gov The development of pyrazolo[4,3-b]pyridine derivatives as mGlu4 PAMs holds promise for conditions such as Parkinson's disease. nih.govresearchgate.net
| Compound | Target | Activity | EC50 (nM) | Reference |
| VU0418506 | mGlu4 | Positive Allosteric Modulator | 68 (human), 46 (rat) | nih.gov |
Cannabinoid Type-2 Receptor (CB2R) Ligand Activity
The pyrazolo[4,3-b]pyridine scaffold has also been instrumental in the development of ligands for the cannabinoid type-2 receptor (CB2R), a target for various inflammatory and pain-related conditions. nih.govmdpi.com A series of 7-hydroxy-5-oxopyrazolo[4,3-b]pyridine-6-carboxamides have been synthesized and evaluated for their CB2R activity. mdpi.com These compounds have shown high affinity and selectivity for the CB2 receptor, with some acting as agonists or inverse agonists/antagonists in vitro. mdpi.com
Systematic modifications of the substitution pattern on the 7-hydroxy-5-oxopyrazolo[4,3-b]pyridine-6-carboxamide scaffold have led to the discovery of new ligands with high affinity for CB2R. mdpi.com For instance, certain derivatives have exhibited Ki values in the nanomolar range and high selectivity indices over the CB1 receptor. mdpi.com This line of research has evolved from 4-quinolone and 2-quinolone structures to the more balanced pyrazolo[4,3-b]pyridine derivatives, which combine desirable pharmacological and physicochemical properties. mdpi.com
Anti-infective Properties
Derivatives of this compound have demonstrated a broad spectrum of anti-infective properties, including activity against bacteria, viruses, and malarial parasites.
Antimicrobial and Antibacterial Activity
The pyrazolo[3,4-b]pyridine nucleus is a core structure in many compounds with diverse biological properties, including antimicrobial activity. jst.go.jp Several studies have reported the synthesis and evaluation of pyrazolo[3,4-b]pyridine derivatives as potential antimicrobial agents. jst.go.jpnih.gov For example, a series of novel pyrazolo[3,4-b]pyridine derivatives, including Schiff's bases, 4-thiazolidinones, and azetidin-2-ones, exhibited slight to high antimicrobial activity against various microorganisms with minimum inhibitory concentrations (MICs) ranging from 0.12 to 62.5 µg/mL. nih.gov
Specifically, 1H-pyrazolo[3,4-b]pyridine derivatives have been tested for their antibacterial activity. nih.gov Certain compounds from this class showed elevated activity against anaerobic bacteria, while having low activity against aerobic bacteria. nih.gov The versatility of the pyrazolo[3,4-b]pyridine scaffold allows for chemical modifications that can enhance its antimicrobial and antibacterial efficacy. nih.gov
| Compound Class | Activity | MIC Range | Target Organisms | Reference |
| Pyrazolo[3,4-b]pyridine derivatives | Antimicrobial | 0.12–62.5 µg/mL | Various microorganisms | nih.gov |
| 1H-pyrazolo[3,4-b]pyridine derivatives | Antibacterial | Not specified | Anaerobic bacteria | nih.gov |
Antiviral Activity (e.g., Herpesviruses, Enteroviruses)
The antiviral potential of pyrazolo[4,3-b]pyridine analogs has been a significant area of investigation. Research has demonstrated that derivatives of the 1H-pyrazolo[3,4-b]pyridine system can inhibit the replication of Herpes Simplex Virus Type-1 (HSV-1). nih.gov Three such compounds, designated ARA-04, ARA-05, and AM-57, were found to have 50% effective concentration (EC50) values of 1.00 µM, 1.00 µM, and 0.70 µM, respectively, against HSV-1. nih.gov Mechanistic studies suggest that these compounds interfere with different stages of the viral replication cycle; ARA-04 and ARA-05 appear to affect viral adsorption, while AM-57 interferes with later stages of replication. nih.gov
Furthermore, pyrazolopyridine-containing compounds have been identified as potent broad-spectrum antivirals against enteroviruses, including enterovirus D68 (EV-D68), enterovirus A71 (EV-A71), and coxsackievirus B3 (CVB3). nih.gov These compounds target the conserved viral 2C protein, an essential component for viral replication. nih.gov Structure-activity relationship (SAR) studies have led to the development of lead compounds with EC50 values in the nanomolar range and a high selectivity index. nih.gov
| Compound | Virus | Activity | EC50 (µM) | Mechanism of Action | Reference |
| ARA-04 | HSV-1 | Antiviral | 1.00 | Affects viral adsorption | nih.gov |
| ARA-05 | HSV-1 | Antiviral | 1.00 | Affects viral adsorption | nih.gov |
| AM-57 | HSV-1 | Antiviral | 0.70 | Interferes with replication | nih.gov |
| Pyrazolopyridine analogs | Enteroviruses | Antiviral | Nanomolar range | Targets viral 2C protein | nih.gov |
Antimalarial Activity
The fight against malaria has also benefited from the development of pyrazolo[4,3-b]pyridine analogs. A series of these compounds have been discovered to target Plasmodium falciparum, the most lethal species of the malaria parasite. acs.org Hit compounds from this series have shown sub-micromolar in vitro activity against the intraerythrocytic stage of the parasite with little to no toxicity against human cell lines. acs.org The potential of pyrazolo[3,4-b]pyridines as antimalarial agents has also been recognized in patent filings. google.com While some related pyrazole (B372694) derivatives, such as chloroquine-pyrazole analogues, have shown activity against chloroquine-resistant P. falciparum, the aromaticity of the pyrazole ring appears to be critical for in vivo efficacy. nih.gov
Trypanocidal Activity
The pyrazolopyridine core has been investigated for its potential against parasitic infections, including Chagas disease, which is caused by the protozoan Trypanosoma cruzi. Research into new trypanocidal agents has explored various analogs of this heterocyclic system.
Studies on 1,6-diphenyl-1H-pyrazolo[3,4-b]pyridine derivatives revealed promising in vitro activity against the amastigote forms of T. cruzi. nih.gov The structural configuration, particularly the substitution at the C-2 position of the phenyl group attached to either a carbohydrazide (B1668358) or a 2,3-dihydro-1,3,4-oxadiazole (B8461923) moiety, was found to be significant for the observed trypanocidal effects. nih.gov In a separate investigation of pyrazole derivatives, specific 1-aryl-1H-pyrazole-imidazoline analogs were identified as promising candidates against intracellular amastigotes. nih.gov
Conversely, research on a series of 3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carbohydrazide derivatives demonstrated that the introduction of a fluorine atom at the C6 position resulted in a loss of trypanocidal activity. nih.gov This suggests that while the pyrazolopyridine scaffold is of interest, specific substitutions and their positions are critical determinants of its anti-trypanosomal efficacy.
Table 1: In Vitro Trypanocidal Activity of Selected Pyrazole Analogs against T. cruzi
| Compound | IC₅₀ (µM) vs. Intracellular Amastigotes | Cytotoxicity CC₅₀ (µM) on Vero Cells |
|---|---|---|
| 3g | 6.09 ± 0.52 | > 500 |
| 3j | 2.75 ± 0.62 | > 500 |
| 3m | 3.58 ± 0.25 | > 500 |
Data sourced from a study on pyrazole derivatives, where compounds 3g, 3j, and 3m are 1-aryl-1H-pyrazole-imidazoline derivatives. nih.gov
Anti-inflammatory Effects
Analogs of pyrazolopyridine are recognized for their significant anti-inflammatory properties, constituting a substantial portion of their biomedical applications. researchgate.netnih.govresearchgate.net These compounds exert their effects by targeting key components of the inflammatory cascade.
One major mechanism is the inhibition of inflammatory mediators. For instance, derivatives of 6-dimethylamino 1H-pyrazolo[3,4-d]pyrimidine act as potent inhibitors of prostaglandin (B15479496) E2 (PGE₂) generation. nih.gov Other related structures, such as pyrazolone-pyridazine conjugates, have been shown to inhibit the production of pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). nih.gov
Furthermore, the pyrazolopyridine scaffold has been utilized to develop inhibitors for specific kinases involved in inflammatory signaling. TANK-binding kinase 1 (TBK1), a crucial kinase in innate immunity pathways, has been identified as a target for 1H-pyrazolo[3,4-b]pyridine derivatives. nih.gov Another important target is the spleen tyrosine kinase (Syk), the repression of which is a promising strategy for treating various allergic and autoimmune diseases. nih.gov A 1H-pyrazolo[3,4-b]pyridine analog, compound 56, was identified as a potent Syk inhibitor with an IC₅₀ value of 1.2 μM, marking it as a valuable lead for further development. nih.gov
Mechanism of Action Studies
Mechanistic studies have been crucial in understanding how these compounds function at a molecular level, identifying their direct targets and the downstream pathways they modulate.
A primary mechanism of action for pyrazolopyridine analogs is the inhibition of protein kinases, which are pivotal in cell signaling. researchgate.net Several specific kinase targets have been identified and validated for this class of compounds.
Cyclin-Dependent Kinases (CDKs): A series of 6-(pyrimidin-4-yl)-1H-pyrazolo[4,3-b]pyridine derivatives were developed as novel dual inhibitors of FMS-like tyrosine kinase-3 (FLT3) and CDK4, both significant in tumor therapy. nih.gov The optimized compound, 23k, showed potent inhibition with IC₅₀ values of 11 nM for FLT3 and 7 nM for CDK4. nih.gov Additionally, other 1H-pyrazolo[3,4-b]pyridine analogs have been discovered as highly potent and selective inhibitors of CDK1 and CDK2. researchgate.net
Anaplastic Lymphoma Kinase (ALK): Derivatives of 1H-pyrazolo[3,4-b]pyridine have been identified as effective inhibitors of the ALK-L1196M gatekeeper mutation, which confers resistance to the drug crizotinib. nih.govsemanticscholar.org
Fibroblast Growth Factor Receptors (FGFRs): A novel series of 1H-pyrazolo[3,4-b]pyridine derivatives were designed as potent and selective inhibitors of FGFR kinases, which are important targets in cancer therapy. nih.gov
TANK-Binding Kinase 1 (TBK1): As part of research into autoimmune diseases, 1H-pyrazolo[3,4-b]pyridine derivatives have been discovered to be potent inhibitors of TBK1. nih.gov
Spleen Tyrosine Kinase (Syk): This kinase has been validated as a target for pyrazolopyridine analogs in the context of treating allergic and autoimmune disorders. nih.gov
Cyclooxygenase (COX) Enzymes: Certain pyrazolopyrimidine analogs have been shown to inhibit COX enzymes, with some demonstrating selectivity for COX-2, a key enzyme in the inflammatory response. nih.gov
Table 2: Identified Molecular Targets for Pyrazolopyridine Analogs
| Compound Class/Example | Target(s) | Potency (IC₅₀) | Biological Context |
|---|---|---|---|
| Compound 23k | FLT3 / CDK4 | 11 nM / 7 nM | Antitumor nih.gov |
| Compound 10g | ALK-L1196M / ROS1 | <0.5 nM / <0.5 nM | Antitumor nih.govsemanticscholar.org |
| Compound 7n | FGFR | - | Antitumor nih.gov |
| Compound 15y | TBK1 | 0.2 nM | Anti-inflammatory nih.gov |
| Compound 56 | Syk | 1.2 µM | Anti-inflammatory nih.gov |
| Compound 4b | COX-2 | - | Anti-inflammatory nih.gov |
Molecular docking and structural studies have provided detailed insights into how these inhibitors bind to their target enzymes.
For CDK inhibitors, a solid-state structure of an analog bound to CDK2 revealed that the 1H-pyrazolo[3,4-b]pyridine core occupies the ATP purine (B94841) binding site. researchgate.net This interaction is stabilized by crucial hydrogen bonds with the backbone of the protein, specifically with the amino acid Leu83. researchgate.net The presence of a 2,6-difluorophenyl substitution on the inhibitor was found to be critical for this potent inhibitory activity. researchgate.net
In the case of ALK inhibitors, molecular docking studies of compound 10g with the ALK-L1196M mutant kinase domain showed that it engages in favorable interactions, including the formation of hydrogen bonds with residues K1150 and E1210. semanticscholar.org For analogs targeting the inflammatory enzyme COX-2, studies indicate that they exert a direct effect on the enzyme's activity without altering the levels of enzyme expression. nih.gov
By inhibiting key kinases, pyrazolopyridine analogs can effectively modulate intracellular signaling pathways that control fundamental cellular processes like proliferation and apoptosis.
The inhibition of kinases such as FLT3, CDK4, and FGFR directly impacts signaling pathways that drive cell proliferation, which is a key reason for their investigation as antitumor agents. nih.govnih.gov For example, the potent ALK inhibitor, compound 10g, was shown to strongly suppress the proliferation of EML4-ALK-harboring H2228 cancer cells. semanticscholar.org This anti-proliferative effect was achieved by blocking the ALK signaling pathway, which in turn led to the induction of apoptosis (programmed cell death). semanticscholar.org
In the context of inflammation, the modulation of signaling pathways is also a key mechanism. The TBK1 inhibitor, compound 15y, was shown to effectively inhibit the downstream interferon (IFN) signaling pathway in stimulated THP-1 and RAW264.7 immune cells, demonstrating a clear modulation of an intracellular inflammatory response pathway. nih.gov
Computational Approaches in the Design and Analysis of 6 Fluoro 1h Pyrazolo 4,3 B Pyridine Derivatives
Molecular Docking and Ligand-Protein Interaction Studies
Molecular docking is a computational technique used to predict the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor), typically a protein. This method is crucial for understanding the mechanism of action of potential drug candidates.
In the study of pyrazolopyridine derivatives, molecular docking has been instrumental in elucidating binding modes with various protein targets. For instance, derivatives of the related 1H-pyrazolo[3,4-b]pyridine scaffold have been designed as potent inhibitors of TANK-binding kinase 1 (TBK1), a target in cancer therapy. nih.govtandfonline.com Docking studies revealed that the pyrazolo[3,4-b]pyridine core could form crucial hydrogen bonds with the hinge region of the kinase, similar to known inhibitors. tandfonline.com For example, the NH group of the pyrazole (B372694) ring was predicted to interact with the side chain of Glu87 in the TBK1 active site. tandfonline.com
Similarly, in the development of fibroblast growth factor receptor (FGFR) kinase inhibitors, docking was used to guide the optimization of 1H-pyrazolo[3,4-b]pyridine derivatives. nih.gov These studies help rationalize the structure-activity relationships (SAR) observed in biological assays and guide the design of new analogs with improved potency and selectivity. nih.gov Docking of pyrazolo[4,3-c]pyridine derivatives into the PEX14-PEX5 protein-protein interface, a target for trypanocidal drugs, showed that the bicyclic aromatic system was essential for binding, with specific residues like Asn13 and Glu16 being key interaction points. acs.org
While direct molecular docking studies on 6-fluoro-1H-pyrazolo[4,3-b]pyridine are not extensively detailed in the provided results, the principles derived from its isomers are highly applicable. The fluorine atom at the 6-position can significantly influence binding through various interactions, including hydrogen bonding and dipole-dipole interactions, which can be accurately modeled using docking simulations.
Table 1: Examples of Molecular Docking Studies on Pyrazolopyridine Scaffolds
| Scaffold | Protein Target | Key Interactions Observed | Reference |
|---|---|---|---|
| 1H-Pyrazolo[3,4-b]pyridine | TANK-binding kinase 1 (TBK1) | Hydrogen bond between pyrazole NH and Glu87 hinge residue. | tandfonline.com |
| 1H-Pyrazolo[3,4-b]pyridine | Fibroblast Growth Factor Receptor (FGFR) | Guided optimization for potent kinase inhibition. | nih.gov |
| Pyrazolo[4,3-c]pyridine | PEX14-PEX5 Interface (Trypanosoma) | Aromatic system interaction; shift toward Asn13 and Glu16 residues. | acs.org |
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. These models are used to predict the activity of new, unsynthesized compounds.
For pyrazolopyrimidine-based compounds, which are structurally related to pyrazolopyridines, three-dimensional QSAR (3D-QSAR) studies have been successfully employed. rsc.org Using Comparative Molecular Field Analysis (CoMFA), researchers developed robust models to predict the inhibitory activity against Toxoplasma gondii calcium-dependent protein kinase 1 (TgCDPK1) and the human kinase Src. rsc.org The resulting models showed high predictive power, with significant correlation coefficients (R²) and cross-validated coefficients (q²). rsc.org These models generate contour maps that indicate where steric bulk or specific electrostatic properties on the molecule would likely increase or decrease biological activity, providing a clear roadmap for structural modification. rsc.org
Although a specific QSAR model for this compound is not available in the search results, the methodologies used for its isomers and related scaffolds demonstrate the potential of QSAR in guiding the design of potent derivatives.
Density Functional Theory (DFT) Calculations and Electronic Structure Analysis
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of molecules. It provides valuable information about molecular geometry, orbital energies (such as the Highest Occupied Molecular Orbital, HOMO, and Lowest Unoccupied Molecular Orbital, LUMO), and the distribution of electron density.
DFT calculations have been applied to various pyrazole and pyridine (B92270) derivatives to understand their stability, reactivity, and spectroscopic properties. nih.govresearchgate.net For pyrazolo[3,4-b]pyridine derivatives, DFT calculations have been used to determine the optimized molecular geometry and analyze the frontier molecular orbitals (HOMO-LUMO). acs.org The energy gap between the HOMO and LUMO is a critical parameter that relates to the chemical reactivity and stability of the molecule. acs.org A smaller energy gap generally implies higher reactivity. acs.org
Molecular Electrostatic Potential (MEP) maps, generated from DFT calculations, are also used to visualize the charge distribution and predict sites for electrophilic and nucleophilic attack. researchgate.net These maps are crucial for understanding intermolecular interactions, such as how a ligand might interact with the active site of a protein. tandfonline.com Studies on related triazolopyridines have used DFT to analyze vibrational spectra and tautomeric stability, confirming that the 1H-tautomer is generally more stable than the 2H-tautomer, a finding that is also relevant for pyrazolopyridines. nih.govresearchgate.net
For this compound, DFT would be particularly useful for understanding how the electronegative fluorine atom affects the electronic properties of the entire ring system, influencing its reactivity and potential protein-ligand interactions.
Table 2: Application of DFT in Analyzing Pyrazole/Pyridine Derivatives
| Compound Type | DFT Application | Key Findings | Reference(s) |
|---|---|---|---|
| Pyrazolo[3,4-b]pyridine derivatives | Geometry Optimization, HOMO-LUMO Analysis | Calculation of the energy gap to determine chemical reactivity. | acs.org |
| Pyridine derivatives | Molecular Orbital Calculation, MEP | Identification of electrophilic/nucleophilic sites and prediction of reactivity. | nih.govresearchgate.net |
| Pyrazole derivatives | Tautomeric Stability Analysis | Determination of the most stable tautomeric form. | nih.gov |
Artificial Intelligence (AI) Driven Drug Design Methodologies
Artificial intelligence (AI) and machine learning are revolutionizing drug discovery by enabling the rapid analysis of vast chemical spaces and the generation of novel molecular structures with desired properties. While specific applications of AI in designing this compound derivatives are not yet widely published, the methodologies are broadly applicable.
In Silico Prediction of Pharmacokinetic Properties
In silico methods for predicting Absorption, Distribution, Metabolism, and Excretion (ADME) properties are essential for early-stage drug discovery. These predictions help to identify compounds that are likely to have poor pharmacokinetic profiles, allowing researchers to focus on candidates with a higher probability of success.
Studies on various pyrazolopyridine and related pyrimidine (B1678525) derivatives have incorporated in silico ADME predictions. tandfonline.commdpi.comnih.gov These analyses typically compute properties based on Lipinski's Rule of Five, which helps predict oral bioavailability. mdpi.com Other predicted parameters include gastrointestinal absorption, cytochrome P450 (CYP) enzyme inhibition, carcinogenicity, and human Ether-à-go-go-Related Gene (hERG) inhibition risk. mdpi.comnih.gov
For example, in silico ADME and toxicity predictions for a series of pyrazolo[1,5-a]pyrimidines confirmed that most of the synthesized compounds fell within the acceptable range set by Lipinski's rule and were predicted to have good gastrointestinal absorption. mdpi.com Similarly, ADME predictions for pyrazolo[3,4-b]pyridine derivatives synthesized as potential antibacterial and cytotoxic agents were conducted using the SwissADME web tool. acs.org
These predictive tools are invaluable for the early-stage assessment of this compound derivatives, enabling the selection of compounds with favorable drug-like properties for further development. researchgate.net
Table 3: Common In Silico Predicted Pharmacokinetic Properties
| Property Predicted | Significance in Drug Design | Reference(s) |
|---|---|---|
| Lipinski's Rule of Five | Predicts drug-likeness and oral bioavailability. | mdpi.com |
| Gastrointestinal (GI) Absorption | Estimates the extent to which a drug is absorbed from the gut. | mdpi.com |
| CYP Isoform Inhibition | Predicts potential for drug-drug interactions. | mdpi.com |
| hERG Inhibition | Assesses risk of cardiac toxicity. | mdpi.com |
| Carcinogenicity/Toxicity | Early-stage flag for potential long-term toxicity. | mdpi.comnih.gov |
Preclinical Pharmacological Characterization
In Vitro Efficacy and Potency Assays
There is no publicly available information detailing the in vitro efficacy or potency of 6-fluoro-1H-pyrazolo[4,3-b]pyridine. This compound is typically used as a starting material for the synthesis of more elaborate derivatives which are then subjected to biological testing.
For instance, this compound serves as a building block in the creation of novel inhibitors targeting Fibroblast Growth Factor Receptors (FGFR). amazonaws.com Derivatives are evaluated in in vitro kinase assays to measure their inhibitory activity against enzymes like FGFR1, FGFR2, and FGFR3. amazonaws.com Furthermore, the core structure is present in molecules patented for potential use as inhibitors of influenza A virus replication, which are identified using cell-based reporter virus assays. google.com Another related compound, this compound-3-amine, is used to synthesize inhibitors of fibrinolysis. google.com
In Vivo Efficacy Studies (e.g., Xenograft Models for Anticancer Activity)
No in vivo efficacy studies for this compound have been reported. Pharmacological assessments in animal models are conducted on the more complex derivatives synthesized from this foundational molecule, but not on the parent compound itself.
Kinase and Receptor Selectivity Profiling
Direct kinase or receptor selectivity profiling data for this compound is not available. The importance of this scaffold lies in its incorporation into larger molecules designed as kinase inhibitors. For example, derivatives of this compound have been developed as potent and selective inhibitors of FGFR2 and FGFR3. amazonaws.com The selectivity of these final compounds against a panel of other kinases is a critical part of their preclinical characterization, but this data pertains to the derivative, not the this compound starting material.
Metabolic Stability and Cytochrome P450 (CYP) Inhibition Studies
There are no published results on the metabolic stability or Cytochrome P450 (CYP) inhibition profile of this compound. However, protocols for assessing these properties are applied to its derivatives. For instance, the in vitro metabolic stability of compounds derived from this scaffold is evaluated through incubation with human liver microsomes to determine their intrinsic clearance. amazonaws.com Patents involving related structures also note that chemical modifications are made to improve metabolic stability and prolong the half-life of the final compounds. google.com
Safety Pharmacology Assessments in Preclinical Models
Specific safety pharmacology assessments for this compound are not found in the reviewed literature. This level of investigation is reserved for final drug candidates, not for synthetic intermediates.
Therapeutic Potential and Drug Discovery Implications
Applications in Oncology
The 6-fluoro-1H-pyrazolo[4,3-b]pyridine core is a key component in the design of various anticancer agents, particularly kinase inhibitors.
Fibroblast Growth Factor Receptor (FGFR) Inhibition: Derivatives of 1H-pyrazolo[3,4-b]pyridine, a related scaffold, have been identified as potent and selective inhibitors of FGFR kinases. nih.gov Dysregulation of FGFR signaling is implicated in several cancers, making it an attractive therapeutic target. nih.gov For instance, the introduction of two chlorine atoms to a dimethoxyphenyl ring attached to the pyrazolopyridine core resulted in a compound with high enzymatic and cellular activities against FGFR1. nih.gov The N(1)-H of the pyrazolopyridine moiety appears to be crucial for binding within the FGFR1 kinase domain, as N-methylation completely abolished its inhibitory activity. nih.gov
Anaplastic Lymphoma Kinase (ALK) Inhibition: The pyrazolo[3,4-b]pyridine scaffold has been instrumental in developing inhibitors against ALK, a validated target in non-small cell lung cancer (NSCLC). nih.gov Researchers have focused on overcoming resistance to existing drugs like crizotinib, which can be caused by mutations such as ALK-L1196M. nih.gov A novel pyrazolo[3,4-b]pyridine derivative, 10g , demonstrated exceptional potency against both wild-type ALK and the L1196M mutant, with IC50 values below 0.5 nM. nih.gov This compound also showed strong inhibition of ROS1 and excellent selectivity over c-Met. nih.gov Molecular docking studies revealed that 10g establishes a favorable interaction with the M1196 residue in the ALK-L1196M kinase domain, a key difference from crizotinib. nih.gov
Cyclin-Dependent Kinase (CDK) Inhibition: The 1H-pyrazolo[3,4-b]pyridine structure has been a foundation for potent and selective inhibitors of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation and are often dysregulated in cancer. researchgate.net Structure-activity relationship (SAR) studies led to the discovery of BMS-265246 , a highly potent inhibitor of CDK1/cyclin B (IC50 = 6 nM) and CDK2/cyclin E (IC50 = 9 nM). researchgate.net A key finding was the critical role of a 2,6-difluorophenyl substitution for achieving this high potency. researchgate.net X-ray crystallography of a similar analog bound to CDK2 confirmed that the inhibitor occupies the ATP purine (B94841) binding site and forms important hydrogen bonds with the protein backbone. researchgate.net
MET Kinase Inhibition: Derivatives of the related evitachem.combiosynth.comactivate-scientific.comtriazolo[4,3-a]pyridine scaffold have been developed as potent inhibitors of the MET kinase, another important target in oncology. acs.org The discovery of AMG 337 , a compound demonstrating nanomolar inhibition of MET kinase activity, highlights the potential of this class of molecules. acs.org This compound exhibited desirable pharmacokinetic properties and robust tumor growth inhibition in preclinical models. acs.org
Table 1: Investigated this compound Derivatives in Oncology
| Compound/Derivative | Target Kinase | Key Findings |
|---|---|---|
| 1H-pyrazolo[3,4-b]pyridine with dichlorinated dimethoxyphenyl | FGFR1 | High enzymatic and cellular activity; N(1)-H crucial for activity. nih.gov |
| 10g (a 1H-pyrazolo[3,4-b]pyridine derivative) | ALK (wild-type and L1196M mutant), ROS1 | IC50 < 0.5 nM; potent against crizotinib-resistant mutant. nih.gov |
| BMS-265246 (a 1H-pyrazolo[3,4-b]pyridine derivative) | CDK1, CDK2 | IC50 values of 6 nM and 9 nM respectively; 2,6-difluorophenyl group critical for potency. researchgate.net |
| AMG 337 (a evitachem.combiosynth.comactivate-scientific.comtriazolo[4,3-a]pyridine derivative) | MET | Nanomolar inhibition, desirable pharmacokinetics, and in vivo tumor growth inhibition. acs.org |
Potential for Neurodegenerative Disease Treatment
The structural framework of this compound and its analogs holds promise for the development of treatments for neurodegenerative disorders like Alzheimer's and Parkinson's disease.
Beta-Amyloid Plaque Imaging: A key pathological hallmark of Alzheimer's disease is the accumulation of beta-amyloid (Aβ) plaques in the brain. nih.gov The development of PET imaging agents to detect these plaques is crucial for early diagnosis and monitoring disease progression. nih.gov A derivative, 5-[18F]fluoro-2-(1-methyl-1H-pyrrolo[2,3-b]pyridin-5-yl)-oxazolo[5,4-b]pyridine ([18F]MK-3328), has been investigated as a potential PET agent for this purpose. nih.gov This compound showed promise due to its low uptake in the white and cortical gray matter of the brain in preclinical studies. nih.gov
Modulation of Metabotropic Glutamate (B1630785) Receptor 4 (mGlu4): Positive allosteric modulators (PAMs) of mGlu4 are being explored as a potential therapeutic strategy for Parkinson's disease. A compound sharing the 1H-pyrazolo[4,3-b]pyridine core, N-(3-Chloro-4-fluorophenyl)-1H-pyrazolo[4,3-b]pyridin-3-amine (VU0418506), has been identified as a potent and selective mGlu4 PAM. evitachem.com This compound also demonstrated suitable pharmacokinetic properties in preclinical models, suggesting its potential for further development. evitachem.com
Development of Anti-infective Agents
The pyrazolopyridine scaffold has demonstrated significant potential in the development of novel anti-infective agents.
Antibacterial Activity: Derivatives of the related 1H-pyrazolo[3,4-b]pyridine have been synthesized and evaluated for their antibacterial properties. acs.org These compounds have shown inhibitory activity against various bacterial strains. acs.org
Antiviral Activity: The 1H-pyrazolo[3,4-b]pyridine nucleus is a component of molecules with demonstrated antiviral activities. researchgate.net
TANK-Binding Kinase 1 (TBK1) Inhibition: TBK1 is a kinase involved in the innate immune response to viral and bacterial infections. nih.gov A series of 1H-pyrazolo[3,4-b]pyridine derivatives were designed and synthesized as novel TBK1 inhibitors. nih.gov These compounds were evaluated for their ability to inhibit TBK1 and the production of downstream inflammatory mediators. nih.gov
Anti-inflammatory Therapeutics
The this compound scaffold and its analogs have been investigated for their anti-inflammatory properties, primarily through the inhibition of key inflammatory pathways.
Inhibition of Inflammatory Mediators: Derivatives of 1H-pyrazolo[3,4-d]pyrimidine have been shown to be potent inhibitors of prostaglandin (B15479496) E2 (PGE2) generation in macrophages. researchgate.net This effect was attributed to the direct inhibition of cyclooxygenase-2 (COX-2) activity without affecting the expression of the enzyme. researchgate.net
TANK-Binding Kinase 1 (TBK1) Inhibition: As mentioned in the anti-infective section, TBK1 also plays a crucial role in inflammatory responses. nih.gov The development of 1H-pyrazolo[3,4-b]pyridine-based TBK1 inhibitors offers a potential therapeutic avenue for inflammatory diseases. nih.gov
General Anti-inflammatory Potential: The broader class of 1H-pyrazolo[3,4-b]pyridines has been recognized for its anti-inflammatory potential, with some derivatives showing activity against TNF-α and IL-6. url.eduresearchgate.net
Cardiovascular Applications
The this compound core and its related structures have shown promise in the development of therapies for cardiovascular diseases.
Pulmonary Arterial Hypertension (PAH): A series of novel pyrazolo[3,4-b]pyridine derivatives were designed with dual activities for the treatment of PAH. nih.gov These compounds act as both soluble guanylate cyclase (sGC) stimulators, leading to vasodilation, and AMP-activated protein kinase (AMPK) inhibitors, which can regulate vascular remodeling. nih.gov One derivative, compound 2 , exhibited moderate vasodilation and significant suppression of cell proliferation and migration. nih.gov In animal models of PAH, this compound was shown to decrease right ventricular systolic pressure and attenuate pulmonary artery medial thickness and right ventricular hypertrophy. nih.gov
General Cardiovascular Potential: The this compound class of compounds is recognized for its potential therapeutic applications in the treatment and prevention of cardiovascular diseases. evitachem.com
Role in Biochemical Research as Tool Compounds
Beyond their direct therapeutic potential, derivatives of this compound serve as valuable tool compounds in biochemical research, aiding in the investigation of enzyme function and disease mechanisms.
Kinase Inhibition Studies: The development of potent and selective kinase inhibitors based on the pyrazolopyridine scaffold provides researchers with tools to probe the roles of specific kinases in cellular signaling pathways. For example, the highly selective TBK1 inhibitors developed from the 1H-pyrazolo[3,4-b]pyridine scaffold are instrumental in dissecting the biological functions of this kinase. nih.gov
Structure-Activity Relationship (SAR) Studies: The synthesis and evaluation of various derivatives of this compound contribute to a deeper understanding of the structural requirements for binding to specific biological targets. This knowledge is crucial for the rational design of new and improved therapeutic agents.
Future Directions and Research Gaps
Exploration of Novel Synthetic Pathways for Enhanced Scalability
Current synthetic routes to 6-fluoro-1H-pyrazolo[4,3-b]pyridine and its derivatives can be complex and may present challenges for large-scale production. Future research will likely focus on developing novel, more efficient, and scalable synthetic methodologies. This includes the exploration of one-pot reactions and microwave-assisted synthesis to shorten reaction times and improve yields. tandfonline.com For instance, the synthesis of related pyrazolo[4,3-b]pyridines has been achieved through the treatment of intermediate ketones with hydrazine, though this can result in low yields due to the formation of hydrazone side-products. sci-hub.se Addressing these challenges by designing alternative cyclization strategies will be crucial for making these compounds more accessible for extensive preclinical and clinical evaluation.
Advanced SAR and Comprehensive Mechanism of Action Elucidation
While initial structure-activity relationship (SAR) studies have provided valuable insights, a more comprehensive understanding is needed. Future efforts will concentrate on advanced SAR studies to meticulously map the key structural features required for optimal activity and selectivity. This involves synthesizing a wider array of analogs with systematic modifications to the pyrazolo[4,3-b]pyridine core and its substituents. nih.gov Elucidating the precise mechanism of action is another critical research gap. nih.gov While some derivatives are known to act as kinase inhibitors, the exact molecular interactions and downstream signaling pathways often remain to be fully characterized. nih.govnih.gov Techniques such as X-ray crystallography of protein-ligand complexes and advanced spectroscopic methods will be instrumental in this endeavor.
Development of Highly Selective and Potent Analogs with Improved Profiles
Building on advanced SAR, the development of highly selective and potent analogs with improved pharmacokinetic and pharmacodynamic profiles is a primary objective. For example, in the context of developing positive allosteric modulators (PAMs) of the metabotropic glutamate (B1630785) receptor 4 (mGlu4), the pyrazolo[4,3-b]pyridine scaffold has shown promise. nih.gov However, issues such as CYP1A2 induction have been noted, which could limit chronic dosing. nih.govresearchgate.net Future research will aim to modify the scaffold to mitigate such off-target effects while enhancing potency and selectivity for the intended biological target. This will involve a detailed analysis of metabolic stability and the identification of metabolic "soft spots" that can be blocked or modified. nih.gov
Addressing Regioselectivity Challenges in Complex Syntheses
The synthesis of substituted pyrazolopyridines often presents regioselectivity challenges, where multiple isomers can be formed. ekb.eg For the this compound scaffold, controlling the regiochemical outcome of reactions is essential for ensuring the synthesis of the desired isomer with high purity. Future synthetic strategies will need to address these challenges, potentially through the use of directing groups, specific catalysts, or carefully designed starting materials. Overcoming these hurdles is fundamental for the reliable and efficient production of complex derivatives for biological evaluation. sci-hub.se
Integration of Cutting-Edge Computational and AI Techniques for Deeper Insights
The integration of computational chemistry and artificial intelligence (AI) is set to revolutionize the drug discovery process for this compound derivatives. Molecular docking and dynamics simulations can provide valuable insights into the binding modes of these compounds with their target proteins, guiding the rational design of more potent inhibitors. nih.gov AI algorithms can be employed to analyze vast datasets from high-throughput screening and SAR studies to predict the activity of novel compounds and identify promising new chemical space to explore. These in silico methods can help prioritize synthetic efforts and accelerate the discovery of lead candidates.
Expansion into Underexplored Therapeutic Areas
While much of the research on this compound derivatives has focused on their potential as kinase inhibitors for cancer and as modulators for neurological disorders, there is significant potential for expansion into other therapeutic areas. nih.govnih.gov The inherent biological activity of the pyrazolopyridine scaffold suggests that its derivatives could be active against a range of other targets. ekb.eg Future research should explore their potential as anti-inflammatory, antiviral, or anti-infective agents. google.com Screening campaigns against a broader range of biological targets could uncover novel and unexpected therapeutic applications.
Advancement of Translational Research and Preclinical Development to Clinical Stages
A crucial future direction is the advancement of the most promising this compound-based compounds through translational research and preclinical development towards clinical trials. This will involve comprehensive in vivo efficacy studies in relevant animal models of disease, as well as detailed toxicology and safety pharmacology assessments. nih.gov For a compound to progress to the clinical stage, a thorough understanding of its absorption, distribution, metabolism, and excretion (ADME) properties is essential. nih.govresearchgate.net The successful translation of these promising compounds from the laboratory to the clinic is the ultimate goal of ongoing research efforts.
Q & A
Q. How do solvent polarity and pH affect the stability of this compound in biological assays?
- Methodological Answer :
- HPLC Stability Studies : Monitor degradation in PBS (pH 7.4) or simulated gastric fluid (pH 1.2) at 37°C.
- LogP Measurement : Use shake-flask methods to correlate solubility with assay buffer compatibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
